molecular formula C20H16ClNO5 B13846083 Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate

Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate

Cat. No.: B13846083
M. Wt: 385.8 g/mol
InChI Key: WEXWABUUYRPWQP-ZCXUNETKSA-N
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Description

Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate is a complex organic compound with a unique structure that includes a chloroacetyl group, a methoxy(phenyl)methylene group, and an oxoindoline carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxoindoline core: This can be achieved through a cyclization reaction of an appropriate precursor.

    Introduction of the chloroacetyl group: This step involves the reaction of the oxoindoline intermediate with chloroacetyl chloride under basic conditions.

    Addition of the methoxy(phenyl)methylene group: This can be accomplished through a condensation reaction with a methoxybenzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate
  • 2-Aminobenzothiazole derivatives

Comparison

Methyl (Z)-1-(2-Chloroacetyl)-3-(methoxy(phenyl)methylene)-2-oxoindoline-5-carboxylate is unique due to its specific combination of functional groups and its structural complexity

Properties

Molecular Formula

C20H16ClNO5

Molecular Weight

385.8 g/mol

IUPAC Name

methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-5-carboxylate

InChI

InChI=1S/C20H16ClNO5/c1-26-18(12-6-4-3-5-7-12)17-14-10-13(20(25)27-2)8-9-15(14)22(19(17)24)16(23)11-21/h3-10H,11H2,1-2H3/b18-17-

InChI Key

WEXWABUUYRPWQP-ZCXUNETKSA-N

Isomeric SMILES

CO/C(=C\1/C2=C(C=CC(=C2)C(=O)OC)N(C1=O)C(=O)CCl)/C3=CC=CC=C3

Canonical SMILES

COC(=C1C2=C(C=CC(=C2)C(=O)OC)N(C1=O)C(=O)CCl)C3=CC=CC=C3

Origin of Product

United States

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